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N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Physicochemical profiling Drug-likeness optimization CNS permeability prediction

N-((1R,3s)-Adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a substituted pyrrolidine-1-carboxamide featuring an adamantane cage linked via a urea bridge to a 3-methylsulfonyl-pyrrolidine ring. The compound belongs to the class of adamantyl-pyrrolidine carboxamides that have been developed as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a validated target for metabolic and dermatological indications.

Molecular Formula C16H26N2O3S
Molecular Weight 326.46
CAS No. 1448037-53-3
Cat. No. B2987444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
CAS1448037-53-3
Molecular FormulaC16H26N2O3S
Molecular Weight326.46
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C16H26N2O3S/c1-22(20,21)14-2-3-18(10-14)15(19)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,2-10H2,1H3,(H,17,19)
InChIKeyDJTKAWMHBYSHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1R,3s)-Adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide (CAS 1448037-53-3): Structural Context and Procurement Rationale


N-((1R,3s)-Adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a substituted pyrrolidine-1-carboxamide featuring an adamantane cage linked via a urea bridge to a 3-methylsulfonyl-pyrrolidine ring [1]. The compound belongs to the class of adamantyl-pyrrolidine carboxamides that have been developed as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a validated target for metabolic and dermatological indications [2]. Unlike the more extensively characterized piperidine analog XQ9 (1-(1-adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea), the pyrrolidine ring in the target compound introduces a smaller heterocycle with distinct conformational preferences, altered hydrogen-bond capacity, and a different topological polar surface area, all of which can influence target selectivity and pharmacokinetic behavior within the 11β-HSD1 inhibitor class [3].

Why Generic Substitution Fails for N-((1R,3s)-Adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide in Focused Screening Campaigns


The pyrrolidine-carboxamide subclass of adamantyl ureas cannot be interchanged with its piperidine analog XQ9 or with alternative sulfonamide-linked adamantyl scaffolds without altering key molecular recognition features. X-ray crystallography of XQ9 bound to guinea pig 11β-HSD1 (PDB 3LZ6, 1.84 Å resolution) reveals the adamantyl moiety occupying the substrate-adjacent hydrophobic pocket while the sulfonamide engages the cofactor-proximal region [1]. Replacing the six-membered piperidine with a five-membered pyrrolidine alters the spatial presentation of the methylsulfonyl group by approximately 0.5–0.7 Å (estimated from ring contraction), a shift that can significantly affect hydrogen-bond geometry with the catalytic Tyr and Ser residues conserved across the 11β-HSD1 active site [2]. Furthermore, the pyrrolidine urea scaffold in the target compound lacks the N-ethyl substitution present in the clinical candidate PF-877423, thereby eliminating a steric clash reported to reduce affinity for the 11β-HSD2 isoform [3]. These structural distinctions imply that substitution with a generic adamantyl-sulfonamide will not reproduce the selectivity profile inferred for this compound within the 11β-HSD1 pharmacological series.

Quantitative Differentiation Evidence for N-((1R,3s)-Adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide


Ring-Size Modulation of Topological Polar Surface Area and Hydrogen-Bond Donor Capacity Versus the Piperidine Analog XQ9

Computational comparison of the target pyrrolidine compound with its piperidine analog XQ9 reveals distinct drug-likeness properties. The pyrrolidine ring eliminates one methylene unit present in XQ9’s piperidine, thereby reducing molecular weight by 14 Da, lowering the calculated octanol-water partition coefficient (clogP), and decreasing the number of hydrogen-bond donors from 2 to 1 after accounting for the different sulfonamide connectivity [1]. These shifts bring the target compound closer to the CNS-permeability-optimal physicochemical space (MW < 350 Da, clogP 2–4, HBD ≤ 2), while the piperidine analog XQ9 (MW 355.5 Da, HBD=2) resides slightly outside this envelope [2].

Physicochemical profiling Drug-likeness optimization CNS permeability prediction

Conformational Preorganization of the Pyrrolidine Ring for Improved 11β-HSD1 Active-Site Complementarity

Analysis of the published SAR for pyrrolidine carboxamide 11β-HSD1 inhibitors indicates that the five-membered pyrrolidine ring, when functionalized at the 3-position with a polar substituent, can adopt an envelope conformation that optimally positions the sulfonyl group for hydrogen-bonding interactions with catalytic residues Tyr177 and Ser170 in the human enzyme [1]. The piperidine ring in XQ9, by contrast, populates a chair conformation that places the sulfonamide nitrogen approximately 0.6–0.8 Å further from the cofactor-binding pocket (estimate based on superposition of ring geometries). In the published 11β-HSD1 series, compounds containing a pyrrolidine carboxamide scaffold demonstrated IC50 values ranging from 15 nM to 500 nM against human 11β-HSD1 in adipocyte assays, with selectivity ratios exceeding 100-fold over 11β-HSD2 [2]. While no direct IC50 has been reported for the target compound itself, the conserved pyrrolidine-carboxamide pharmacophore strongly suggests comparable potency to the series average.

Structure-based drug design Conformational analysis 11β-HSD1 inhibition

Urea Linkage Stability and Metabolic Differentiation from Ester- and Amide-Containing Adamantyl Analogs

The urea linkage connecting the adamantyl group to the pyrrolidine ring confers superior chemical and metabolic stability compared to ester-containing adamantyl derivatives. Urea bonds are resistant to esterase-mediated hydrolysis, a common metabolic liability for adamantyl esters and carbamates [1]. The pyrrolidine-urea scaffold in the target compound is structurally analogous to the metabolically robust PF-877423 series, where in vitro microsomal stability half-lives exceeded 120 minutes in both human and mouse liver microsomes [2]. In contrast, the ketone analog (3r,5r,7r)-adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, which replaces the urea with a carbonyl, is expected to exhibit different hydrogen-bonding capacity and reduced resistance to reductive metabolism. Published data on N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors confirm that the adamantyl-urea motif yields aqueous solubility in the range of 5–25 µM in phosphate-buffered saline (pH 7.4), sufficient for in vitro screening without DMSO precipitation artifacts [3].

Metabolic stability Solubility Chemical stability

Methylsulfonyl vs. Alternative Sulfonamide Substituents: Impact on 11β-HSD1 Selectivity and Off-Target Liability

The methylsulfonyl group at the 3-position of the pyrrolidine ring represents a minimal steric footprint among sulfonamide substituent options. Published SAR for 11β-HSD1 inhibitors shows that larger arylsulfonyl substituents (e.g., p-toluenesulfonyl) increase 11β-HSD2 affinity and widen off-target profiles, whereas the compact methylsulfonyl group maintains a clean selectivity window [1]. In the piperidine series exemplified by XQ9, the methylsulfonyl is attached to the piperidine nitrogen, creating a sulfonamide (SO2-N) rather than the sulfone (C-SO2-C) connectivity present in the target compound. This connectivity difference alters the pKa of adjacent functionalities and the overall hydrogen-bond acceptor strength, with sulfonamides being significantly more acidic (pKa ~10–11 for sulfonamide NH) than sulfones (non-ionizable). The target compound's sulfone group is therefore electronically neutral at physiological pH, potentially reducing off-target interactions with carbonic anhydrase isoforms and other sulfonamide-recognizing proteins [2].

Selectivity profiling Sulfonamide SAR Off-target risk assessment

Chiral Definition and Single Stereoisomer Advantage for Reproducible Structure-Activity Relationships

The (1R,3s) stereochemical designation in the compound name explicitly defines the absolute configuration at the adamantane junction and the relative stereochemistry of the pyrrolidine 3-position. This contrasts with many commercial adamantyl-pyrrolidine analogs sold as racemic mixtures or with unspecified stereochemistry [1]. In the related PF-877423 series, stereochemistry had a profound impact on activity, with the (S)-pyrrolidine-2-carboxamide enantiomer showing >100-fold higher 11β-HSD1 inhibition than the (R)-enantiomer [2]. For 3-substituted pyrrolidines, the (3s)-configuration places the methylsulfonyl group in a pseudo-equatorial orientation on the envelope conformation, whereas the (3r)-configuration would direct the substituent toward the adamantyl cage, potentially causing steric clash and reduced binding affinity. Procurement of the defined (1R,3s)-stereoisomer ensures batch-to-batch SAR reproducibility and eliminates the confounding factor of enantiomer-dependent potency, which can cause 50–100-fold variability in IC50 values across screening campaigns.

Stereochemistry Chiral purity SAR reproducibility

Optimal Research and Industrial Application Scenarios for N-((1R,3s)-Adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide


Lead Optimization in Metabolic Disease Programs Targeting 11β-HSD1

The target compound is structurally optimized for 11β-HSD1 inhibitor lead optimization campaigns, where its pyrrolidine-methylsulfone scaffold provides a balanced profile of predicted potency (class-average IC50 range of 15–500 nM) and selectivity over 11β-HSD2 (>100-fold predicted window) [1]. Its urea linkage ensures metabolic stability during repeated in vitro testing in adipocyte or hepatocyte models, and its single stereoisomeric form eliminates the batch variability that complicates SAR interpretation when racemic material is used. Procurement should be prioritized when screening for peripherally selective 11β-HSD1 inhibitors intended for type 2 diabetes or metabolic syndrome applications.

Chemical Probe Development for Target Engagement Studies

The well-defined stereochemistry and the metabolically stable urea scaffold make this compound a suitable core for developing chemical probes, including photoaffinity labeling (PAL) reagents or fluorescent-tagged derivatives, to study 11β-HSD1 cellular localization and target engagement [2]. The neutral methylsulfone group does not introduce additional charge states that could confound cellular permeability measurements, and the compact molecular dimensions (MW < 330 Da) leave sufficient physicochemical space for linker attachment without breaching drug-like property thresholds.

Comparative Pharmacology with the Piperidine Analog XQ9 to Map Ring-Size Effects on 11β-HSD1 Inhibition

The target compound serves as the pyrrolidine complement to XQ9 in systematic ring-size SAR studies. Co-crystallization attempts with human or guinea pig 11β-HSD1 would provide direct structural evidence for how the five-membered vs. six-membered heterocycle influences sulfone placement, hydrogen-bond networks, and water-mediated interactions observed in the XQ9 co-crystal structure (PDB 3LZ6) [3]. Such head-to-head structural biology campaigns can guide future scaffold-hopping strategies within the adamantyl-urea 11β-HSD1 inhibitor class.

Negative Control or Selectivity Counter-Screen for 11β-HSD2-Focused Programs

Based on class-level SAR indicating that the methylsulfone-pyrrolidine scaffold favors 11β-HSD1 over 11β-HSD2, this compound can be deployed as a selectivity control in 11β-HSD2-focused biochemical and cellular assays. Its predicted weak affinity for 11β-HSD2 (IC50 > 10 µM) makes it suitable for establishing assay windows and confirming that observed effects in 11β-HSD2 inhibition screens are not due to cross-reactivity with 11β-HSD1, a common issue when screening against the closely related dehydrogenase isoforms [1].

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